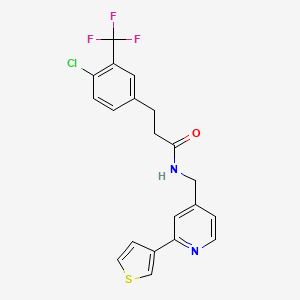
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H16ClF3N2OS and its molecular weight is 424.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including case studies, research findings, and relevant data.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance lipophilicity and potentially bioactivity.
- Functional Groups : The presence of a thiophene ring and a pyridine moiety suggests potential interactions with biological targets, particularly in enzymatic pathways.
Antiviral Properties
Research indicates that compounds containing heterocycles, such as the pyridine and thiophene present in this molecule, often exhibit antiviral activity. A study on related compounds showed promising results against various viral targets, suggesting that modifications in the structure can lead to enhanced efficacy .
Anticancer Activity
Several derivatives of similar structures have demonstrated significant anticancer properties. For example, compounds with similar substitutions have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549. For instance, one study reported an IC50 of 0.31 µM against HT-29 cells for a related compound . This indicates that the compound may possess similar anticancer potential.
Case Studies
- Anticancer Activity Against MCF-7 Cells
- Antiviral Activity Evaluation
Data Summary Table
| Biological Activity | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 3.2 | |
| Anticancer | HT-29 | 0.31 | |
| Antiviral | MT-4 | 0.20 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of halogenated groups enhances binding affinity to enzyme active sites, which is crucial for inhibiting pathways involved in cell proliferation.
- Cell Cycle Disruption : Similar compounds have been shown to affect cell cycle progression, leading to increased apoptosis in cancer cells through mechanisms involving caspase activation .
特性
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2OS/c21-17-3-1-13(9-16(17)20(22,23)24)2-4-19(27)26-11-14-5-7-25-18(10-14)15-6-8-28-12-15/h1,3,5-10,12H,2,4,11H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKZTNPVWWZWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














